molecular formula C13H21NO4 B1390339 Boc-beta-cyclopenten-1-yl-DL-alanine CAS No. 1219411-02-5

Boc-beta-cyclopenten-1-yl-DL-alanine

Cat. No. B1390339
CAS RN: 1219411-02-5
M. Wt: 255.31 g/mol
InChI Key: PJAZNVBLRNCMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-beta-cyclopenten-1-yl-DL-alanine, or Boc-β-CPA, is a cyclic peptide amino acid (CPAA) that has been used in various scientific research applications, including peptide synthesis and drug discovery. It is a unique amino acid derivative that is not found naturally in proteins and has several advantages over other CPAA derivatives.

Scientific Research Applications

Boc-β-CPA has been used in various scientific research applications, including peptide synthesis, drug discovery, and protein engineering. It has been used to study the structure and function of proteins, as well as to develop new peptide-based drugs. In addition, it has been used to create novel peptide-based inhibitors of enzymes and to study protein-protein interactions.

Mechanism Of Action

Boc-β-CPA acts as a peptide bond surrogate, allowing for the formation of cyclic peptides. It has been shown to increase the stability of cyclic peptides, which can lead to increased bioavailability and improved pharmacokinetics. In addition, Boc-β-CPA can be used to create peptide-based inhibitors of enzymes by blocking the active sites of enzymes.
Biochemical and Physiological Effects
Boc-β-CPA has been shown to have several biochemical and physiological effects. It has been found to increase the stability of cyclic peptides and to enhance the bioavailability of peptide drugs. In addition, it has been shown to increase the solubility of peptides in aqueous solutions. Furthermore, Boc-β-CPA has been shown to increase the activity of enzymes, which can lead to improved drug efficacy.

Advantages And Limitations For Lab Experiments

Boc-β-CPA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be incorporated into peptide sequences in a single step. In addition, it has been found to increase the stability of cyclic peptides and to enhance the bioavailability of peptide drugs. However, there are some limitations to using Boc-β-CPA in lab experiments. It is not found naturally in proteins, so it may not be suitable for certain applications. In addition, it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for Boc-β-CPA. It could be used to develop novel peptide-based inhibitors of enzymes, to study protein-protein interactions, and to create novel peptide-based drugs. In addition, it could be used to improve the solubility of peptides in aqueous solutions, to increase the activity of enzymes, and to study the structure and function of proteins. Finally, Boc-β-CPA could be used to create novel cyclic peptides with improved pharmacokinetics and bioavailability.

properties

IUPAC Name

3-(cyclopenten-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h6,10H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAZNVBLRNCMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-beta-cyclopenten-1-yl-DL-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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